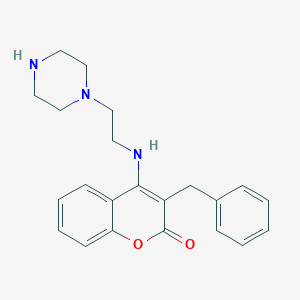

3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of oxygen-containing heterocycle widely found in nature . It also contains a piperazine ring, which is a common feature in many pharmaceuticals.

Aplicaciones Científicas De Investigación

Anti-proliferative Properties and DNA Binding

Benzochromene derivatives, including compounds structurally related to 3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one, have been synthesized and evaluated for their anti-proliferative properties against cancer cell lines, such as the colorectal cancer cell line HT-29. These compounds exhibit cytotoxic activities by inducing cell cycle arrest and apoptosis. The mechanism involves down-regulation of Bcl-2 expression and up-regulation of pro-apoptotic genes such as Bax, caspase-3, -8, and -9, indicating their potential as chemotherapeutic agents in cancer treatment. Additionally, their interaction with DNA has been studied, revealing groove binding modes, which could further explain their mechanism of action at the molecular level (Ahagh et al., 2019).

Antibacterial Evaluation

Novel derivatives structurally related to this compound have been synthesized and assessed for their in vitro antibacterial activities against both Gram-negative and Gram-positive bacteria. These studies have highlighted the potential of these compounds as antibacterial agents, showcasing their effectiveness in combating bacterial infections (Pouramiri et al., 2017).

Antimicrobial Activity

Compounds with a similar chemical framework have been evaluated for their antimicrobial properties. The synthesis of these compounds involves reactions that yield products with variable and modest activity against strains of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Patel et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-benzyl-4-(2-piperazin-1-ylethylamino)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c26-22-19(16-17-6-2-1-3-7-17)21(18-8-4-5-9-20(18)27-22)24-12-15-25-13-10-23-11-14-25/h1-9,23-24H,10-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQOAACFNBMFKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCNC2=C(C(=O)OC3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Methylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508600.png)

![6-(4-Methylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508601.png)

![6-Benzyl-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508605.png)

![6-(2-Phenylvinyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508612.png)

![2,4-Dichlorophenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B508619.png)

![N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide](/img/structure/B508626.png)

![2-chloro-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]nicotinamide](/img/structure/B508627.png)

![2-[(2-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B508629.png)

![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B508630.png)

![5-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B508631.png)

![2-chloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]nicotinamide](/img/structure/B508633.png)

![2-[(2-methoxybenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B508639.png)

![5-bromo-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B508641.png)

![N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B508643.png)